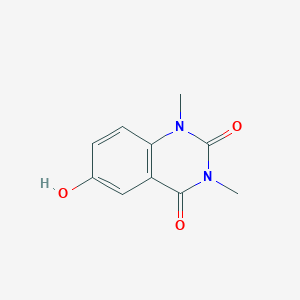

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-1,3-dimethylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHJHORNXUKEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Routes

The preparation of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione typically involves the cyclization of substituted benzamides or related intermediates. Below are the key methods:

Cyclization Using Isatoic Anhydride

One of the most common methods involves reacting isatoic anhydride with methyl-substituted amines to form quinazoline derivatives:

- Step 1 : Preparation of 2-aminobenzamide by reacting isatoic anhydride with methylamine in a solvent such as dimethylformamide (DMF).

- Step 2 : Cyclization of the intermediate with triphosgene or ethyl chloroformate to yield the quinazoline core structure.

Reaction Conditions:

Methylation of Quinazolinediones

The introduction of methyl groups at the N-1 and N-3 positions is achieved using alkylating agents like methyl iodide:

- Step 1 : Dissolve the quinazolinedione precursor in chloroform.

- Step 2 : Add methyl iodide and heat the mixture to $$55^\circ \text{C}$$ for 45 minutes.

- Step 3 : Purify the product using silica gel chromatography.

Reaction Conditions:

Alternative Methods

Metal-Catalyzed Alkylation

Recent advancements have explored palladium-catalyzed alkylation for introducing substituents at specific positions on the quinazoline ring:

- Step 1 : React halogenated quinazolinediones with alkylating agents in the presence of palladium-carbon catalyst.

- Step 2 : Deprotect benzyl groups under hydrogenation conditions to yield the final compound.

Reaction Conditions:

One-Pot Synthesis

A one-pot synthesis has been reported where all reagents are combined in a single reaction vessel:

- Reactants include isatoic anhydride, methylamine, and triphosgene.

- This method minimizes intermediate isolation and reduces reaction time.

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts yields and purity:

| Solvent | Yield (%) | Notes |

|---|---|---|

| DMF | Up to 93% | High solubility for intermediates |

| Dichloromethane | ~75% | Suitable for cyclization |

Temperature Control

Maintaining optimal temperatures during cyclization and methylation ensures high yields while avoiding side reactions:

| Reaction Step | Temperature ($$^\circ\text{C}$$) | Notes |

|---|---|---|

| Cyclization | $$50$$ | Prevents decomposition |

| Methylation | $$55$$ | Ensures complete alkylation |

Challenges and Recommendations

Challenges

- Low solubility of intermediates in certain solvents.

- Formation of by-products during methylation.

Summary Table of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages |

|---|---|---|---|

| Cyclization with Isatoic Anhydride | Isatoic anhydride, DMF, triphosgene | Up to 93% | High efficiency |

| Methylation with Methyl Iodide | Methyl iodide, chloroform | >96% | High selectivity |

| Metal-Catalyzed Alkylation | Palladium-carbon | Variable | Versatility in substitutions |

Analyse Chemischer Reaktionen

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, as antimicrobial agents.

- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication and repair. In laboratory evaluations, certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in a study showed inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, surpassing the efficacy of standard antibiotics like ampicillin .

- Case Study : A particular derivative (compound 15) exhibited broad-spectrum antimicrobial activity with a minimum inhibitory concentration (MIC) of 80 mg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Antiviral Activity

The antiviral properties of quinazoline derivatives have also been investigated, particularly against hepatitis C virus (HCV).

- Findings : A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their anti-HCV activity. Among them, compounds 10n and 10p demonstrated potent antiviral effects with EC50 values less than 10 μM, outperforming ribavirin (EC50 = 20.0 μM) . This suggests that modifications to the quinazoline structure can enhance antiviral activity.

- Mechanism : The antiviral action is attributed to the ability of these compounds to chelate metal ions essential for viral replication processes .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focus in recent medicinal chemistry research.

- Selective Cytotoxicity : Some derivatives have shown selective toxicity towards resistant cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects compared to traditional chemotherapeutics like doxorubicin .

- Case Study : A study reported that certain quinazoline derivatives exhibited significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity at low concentrations. The structure-activity relationship (SAR) studies provided insights into how specific modifications could enhance efficacy .

Neurological Applications

Quinazoline derivatives have also been explored for their effects on neurotransmitter receptors.

- Receptor Binding Studies : Research has indicated that some derivatives can act as antagonists at glycine/NMDA and AMPA receptors. For example, introducing chlorine atoms at specific positions on the benzofused moiety yielded compounds with selective antagonistic properties towards these receptors . This opens avenues for developing treatments for neurological disorders where modulation of these receptors is beneficial.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinazoline-2,4-dione Derivatives

Structural Modifications and Substituent Effects

The table below compares 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione with analogs differing in substituents at positions 1, 3, 6, and 7:

Anticancer Activity

- The quinazoline-2,4-dione motif is associated with cytotoxic effects . For example, a derivative with a 7-chloro substituent (IC₅₀ = 1.184 µM against HCT-116 cells) demonstrates potency comparable to PARP inhibitors .

- This compound lacks reported activity, but its methyl groups may improve membrane permeability compared to unmethylated analogs like 6-chloroquinazoline-2,4-dione .

Antimicrobial Potential

- Pyrrolo[1,2-a]pyrazine-1,4-diones (structurally distinct but functionally analogous) exhibit antibacterial activity against Pseudomonas aeruginosa and E. coli .

Biologische Aktivität

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a chemical compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C10H10N2O3, and it has a molecular weight of approximately 206.2 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities.

The synthesis of this compound typically involves the condensation of 2-aminobenzamide with dimethyl carbonate in the presence of a base like sodium methoxide under reflux conditions. This method allows for the formation of the desired quinazoline derivative through specific chemical reactions including oxidation and substitution.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of quinazoline compounds can demonstrate broad-spectrum antibacterial activity against various gram-positive and gram-negative pathogens. For instance, certain synthesized derivatives have been reported to possess significant bactericidal effects against nosocomial pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| 3-Hydroxyquinazoline-2,4-dione | 10 | Antiviral |

Anticancer Activity

Research has indicated that this compound and its derivatives can inhibit cancer cell proliferation. For example, studies have highlighted the potential of quinazoline derivatives in targeting specific cancer pathways, leading to apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors that are crucial for tumor growth .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes.

Study on Antiviral Activity

A significant study focused on the antiviral properties of quinazoline derivatives against Hepatitis C Virus (HCV). Compounds derived from this compound were tested for their efficacy in inhibiting HCV replication. Some derivatives showed promising results with EC50 values lower than those of established antiviral drugs like ribavirin .

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationship has revealed that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the N-1 position have been shown to significantly increase antiviral potency while maintaining low cytotoxicity levels .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction often leads to inhibition of enzyme activities or receptor functions that are vital for cellular proliferation and survival. The exact mechanism can vary depending on the target disease and the specific derivative used.

Q & A

Q. What are the standard synthetic routes for 1,3-dimethyl-6-hydroxyquinazoline-2,4-dione, and how can reaction yields be optimized?

The synthesis typically involves condensation of substituted benzoic acid derivatives with urea or methylating agents. For example:

- Route A : Condensation of 2-amino-5-nitrobenzoic acid with urea yields 6-nitroquinazoline-2,4-dione, followed by double N-methylation using dimethyl sulfate to introduce methyl groups at positions 1 and 3. Catalytic hydrogenation reduces the nitro group to an amine, producing 6-amino-1,3-dimethylquinazoline-2,4-dione .

- Route B : Starting with 2-amino-5-bromobenzoic acid, condensation with urea forms 6-bromoquinazoline-2,4-dione, which undergoes Buchwald–Hartwig amination for aryl group introduction .

Q. Optimization Tips :

- Use tetraethylammonium hydroxide as a phase-transfer catalyst during methylation to improve regioselectivity.

- Catalytic hydrogenation (H₂/Pd-C) under mild conditions minimizes side reactions.

Table 1 : Comparison of Synthetic Routes

| Route | Starting Material | Key Step | Yield |

|---|---|---|---|

| A | 2-Amino-5-nitrobenzoic acid | Catalytic hydrogenation | 45% |

| B | 2-Amino-5-bromobenzoic acid | Buchwald–Hartwig amination | 38% |

Q. How is structural characterization performed for this compound derivatives?

- X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Define puckering parameters for the quinazoline ring using Cremer-Pople coordinates to analyze deviations from planarity .

- NMR Analysis : Assign signals based on substituent effects. For example, the 6-hydroxy group deshields adjacent protons, shifting aromatic signals downfield (δ 8.44–11.63 ppm in DMSO-d₆) .

Q. What preliminary bioactivity assays are recommended for this compound?

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) at position 7 show enhanced activity .

- Antioxidant Testing : Employ DPPH radical scavenging assays, comparing IC₅₀ values to reference compounds like ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for quinazoline-2,4-dione derivatives?

- Substituent Variation : Introduce groups at positions 6 and 7 to modulate electronic and steric effects. For example:

- Position 6 : Amino (enhances solubility), nitro (electron-withdrawing), or heterocycles (e.g., imidazole for H-bonding) .

- Position 7 : Chlorine or trifluoromethyl (improves metabolic stability) .

Table 2 : Bioactivity of Selected Derivatives

| Substituents (Position 6/7) | Bioactivity (IC₅₀, μg/mL) |

|---|---|

| 6-NH₂, 7-Cl | 12.5 (Antimicrobial) |

| 6-CF₃, 7-Cl | 8.2 (Antioxidant) |

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compute dipole moments and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental NMR shifts (R² = 0.93–0.94 correlation achievable) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···H, O···H) in crystal structures to rationalize packing efficiency .

Q. How can low yields in multi-step syntheses be addressed?

- Intermediate Purification : Use column chromatography for nitro or bromo intermediates to remove byproducts.

- Protecting Groups : Protect the 6-hydroxy group with benzyl during methylation to prevent side reactions .

Q. How should contradictory crystallographic or spectroscopic data be resolved?

- Data Validation : Cross-validate X-ray results with SHELXL’s R indices (R₁ < 0.05 for high-resolution data). For NMR, use 2D experiments (COSY, HSQC) to confirm assignments .

- Dynamic Effects : Consider pseudorotation in quinazoline rings, which may cause apparent planarity deviations in crystallography but flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.